molecular formula C17H34BrNO2 B015350 12-(t-Boc-amino)-1-dodecyl Bromide CAS No. 887353-35-7

12-(t-Boc-amino)-1-dodecyl Bromide

Cat. No.: B015350
CAS No.: 887353-35-7
M. Wt: 364.4 g/mol
InChI Key: NMEYVOTVGMXGKU-UHFFFAOYSA-N
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Description

12-(t-Boc-amino)-1-dodecyl Bromide, also known as this compound, is a useful research compound. Its molecular formula is C17H34BrNO2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Micellization and Surfactant Behavior

12-(t-Boc-amino)-1-dodecyl Bromide, similar to other dodecyl-based surfactants, is involved in the study of micellization processes and surfactant behavior. For instance, the enthalpy of micellization of various dimeric surfactants, including those with dodecyl groups, was investigated to understand the thermodynamics of surfactant aggregation in solutions. These studies contribute to a deeper understanding of how surfactants interact at the molecular level and how these interactions influence the properties of micellar systems, which are crucial for applications ranging from drug delivery systems to the formulation of cleaning agents (Grosmaire et al., 2002).

Catalysis and Organic Synthesis

In organic synthesis, compounds similar to this compound are used as catalysts or intermediates. For example, Indium(III) bromide and chloride have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, a reaction crucial for protecting amine groups during synthesis processes. This demonstrates the broader role of bromide-containing compounds in facilitating organic reactions, thereby expanding the toolkit available for synthetic chemists to design and execute complex molecular constructions (Chankeshwara & Chakraborti, 2006).

Surface and Interfacial Science

The study of surfactants like this compound extends into the domain of surface and interfacial science. Research into the dilational rheological properties of gemini surfactants, for instance, sheds light on the behavior of surfactants at interfaces, which has implications for understanding phenomena such as emulsification, foaming, and wetting. These insights are invaluable for the development of products in the pharmaceutical, cosmetic, and food industries, where the control of surface and interfacial properties is key to product stability and performance (Wu Dan et al., 2007).

Bactericidal and Corrosion Inhibition

Dodecyl bromide derivatives also find applications in the formulation of bactericidal agents and corrosion inhibitors. The synthesis of double dodecyl quaternary ammonium bromide salts, for instance, highlights the use of such compounds in providing microbial protection and mitigating corrosion in various industrial applications. The ability of these surfactants to inhibit microbial growth and corrosion contributes to their utility in water treatment, material preservation, and as additives in industrial processes (Liang-sheng, 2006).

Mechanism of Action

Target of Action

The primary target of 12-(t-Boc-amino)-1-dodecyl Bromide is the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the removal of the Boc group from the amine, which is facilitated by certain conditions or catalysts . For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) can be used as a reaction medium and catalyst to enable the deprotection of a wide variety of N-Boc derivatives .

Biochemical Pathways

The deprotection of the Boc group affects the biochemical pathways involved in amine protection and deprotection . This process plays a significant role in organic synthesis, particularly in the synthesis of amides . The removal of the Boc group allows the amine to participate in further reactions, leading to the formation of various products .

Result of Action

The primary result of the action of this compound is the efficient conversion of N-Boc-protected amines to amides . This is achieved through the deprotection of the Boc group, which allows the amine to react with other compounds to form amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst can enhance the efficiency of the deprotection process . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Future Directions

A sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Properties

IUPAC Name

tert-butyl N-(12-bromododecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEYVOTVGMXGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400835
Record name 12-(t-Boc-amino)-1-dodecyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-35-7
Record name 1,1-Dimethylethyl N-(12-bromododecyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-(t-Boc-amino)-1-dodecyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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